伐昔洛韦-d8 盐酸盐
描述
Valacyclovir-d8 Hydrochloride is a deuterated form of Valacyclovir Hydrochloride, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex and herpes zoster. The deuterium atoms in Valacyclovir-d8 Hydrochloride replace hydrogen atoms, which can provide insights into the pharmacokinetics and metabolic pathways of the drug.
科学研究应用
Valacyclovir-d8 Hydrochloride is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Valacyclovir.
Mechanistic Studies: Investigating the mechanism of action of antiviral drugs.
Drug Development: Developing new antiviral agents and improving existing ones.
作用机制
Target of Action
The primary targets of Valacyclovir-d8 Hydrochloride are the Thymidine kinase and the DNA polymerase catalytic subunit of the Herpes Simplex Virus (HSV-1) and Varicella-zoster virus (VZV) .
Mode of Action
Valacyclovir-d8 Hydrochloride is an antiviral drug that acts as a prodrug. It is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate . Acyclovir triphosphate competitively inhibits viral DNA polymerase . It incorporates into and terminates the growing viral DNA chain, and inactivates the viral DNA polymerase .
Biochemical Pathways
The biochemical pathway affected by Valacyclovir-d8 Hydrochloride involves the conversion of the drug to acyclovir and its subsequent phosphorylation to acyclovir triphosphate. This molecule then inhibits the DNA polymerase of the herpes simplex virus, preventing the virus from replicating its DNA and thus inhibiting its proliferation .
Pharmacokinetics
Valacyclovir-d8 Hydrochloride has three to fivefold greater oral bioavailability (about 55 percent) than acyclovir . It undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield acyclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The molecular effect of Valacyclovir-d8 Hydrochloride’s action is the inhibition of viral DNA replication, which is achieved by the competitive inhibition of viral DNA polymerase . On a cellular level, this results in the prevention of viral proliferation, thereby controlling the spread of the herpes simplex virus.
Action Environment
The action of Valacyclovir-d8 Hydrochloride is influenced by environmental factors such as the presence of the virus and the patient’s renal function. The drug is more effective when administered at the onset of symptoms, as it can prevent the virus from replicating and spreading . Renal function is also crucial, as acyclovir, the active metabolite of Valacyclovir-d8 Hydrochloride, is primarily eliminated by the kidneys .
生化分析
Biochemical Properties
Valacyclovir-d8 Hydrochloride plays a crucial role in biochemical reactions by inhibiting viral DNA replication. It is a prodrug that is rapidly converted to acyclovir and L-valine by first-pass intestinal and hepatic metabolism through enzymatic hydrolysis . The primary enzymes involved in this conversion are esterases. Acyclovir, the active form, then interacts with viral DNA polymerase, inhibiting its activity and preventing viral DNA synthesis . This interaction is highly specific to viral enzymes, minimizing effects on host cellular processes.
Cellular Effects
Valacyclovir-d8 Hydrochloride exerts significant effects on various cell types, particularly those infected by herpes viruses. It influences cell function by inhibiting viral replication, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In infected cells, Valacyclovir-d8 Hydrochloride leads to the termination of viral DNA chain elongation, thereby halting the replication process . This action reduces the viral load and helps in the recovery of normal cellular functions.
Molecular Mechanism
The molecular mechanism of Valacyclovir-d8 Hydrochloride involves its conversion to acyclovir, which then gets phosphorylated by viral thymidine kinase to acyclovir monophosphate. This is further converted to acyclovir triphosphate by cellular kinases . Acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA. Once incorporated, it acts as a chain terminator due to the lack of a 3’-OH group, effectively inhibiting viral DNA polymerase and preventing further DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Valacyclovir-d8 Hydrochloride change over time. Initially, the compound is stable and effective in inhibiting viral replication. Over extended periods, its stability may decrease, leading to degradation and reduced efficacy . Long-term studies have shown that continuous exposure to Valacyclovir-d8 Hydrochloride can lead to the development of viral resistance, necessitating careful monitoring and potential adjustments in treatment protocols .
Dosage Effects in Animal Models
In animal models, the effects of Valacyclovir-d8 Hydrochloride vary with dosage. At therapeutic doses, it effectively reduces viral load and alleviates symptoms of infection. At higher doses, toxic effects such as nephrotoxicity and neurotoxicity have been observed . These adverse effects highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
Valacyclovir-d8 Hydrochloride is involved in several metabolic pathways. After oral administration, it is rapidly absorbed and converted to acyclovir and L-valine by esterases . Acyclovir is further metabolized by aldehyde oxidase and alcohol dehydrogenase to inactive metabolites . These metabolic pathways are crucial for the drug’s bioavailability and therapeutic effectiveness.
Transport and Distribution
Within cells and tissues, Valacyclovir-d8 Hydrochloride is transported and distributed primarily through passive diffusion. Once converted to acyclovir, it is actively transported into infected cells by viral thymidine kinase . This selective uptake ensures that the drug accumulates in infected cells, enhancing its antiviral efficacy while minimizing systemic exposure.
Subcellular Localization
Valacyclovir-d8 Hydrochloride and its active form, acyclovir, are primarily localized in the cytoplasm and nucleus of infected cells. The presence of targeting signals and post-translational modifications facilitates their transport to these compartments, where they exert their antiviral effects . This subcellular localization is essential for the inhibition of viral DNA synthesis and the overall antiviral activity of the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Valacyclovir-d8 Hydrochloride typically involves the condensation of N-protected Valine with Acyclovir in the presence of 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF). The reaction yields protected Valacyclovir, which is then deprotected to obtain Valacyclovir Hydrochloride .
Industrial Production Methods
Industrial production of Valacyclovir Hydrochloride involves similar synthetic routes but on a larger scale. The process includes crystallization from hydro-alcoholic solutions to obtain hydrated forms of Valacyclovir Hydrochloride .
化学反应分析
Types of Reactions
Valacyclovir-d8 Hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Heptavalent alkaline permanganate is used as an oxidizing agent.
Hydrolysis: Enzymatic hydrolysis by valacyclovir hydrolase.
Major Products
Oxidation: Oxidative products of Valacyclovir Hydrochloride.
Hydrolysis: Acyclovir and L-valine.
相似化合物的比较
Similar Compounds
Acyclovir: The active form of Valacyclovir, used to treat herpes infections.
Famciclovir: Another antiviral drug used to treat herpes infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Uniqueness
Valacyclovir-d8 Hydrochloride’s deuterated form allows for detailed pharmacokinetic studies, providing insights into the drug’s metabolic pathways and improving the understanding of its mechanism of action .
生物活性
Valacyclovir-d8 hydrochloride is a deuterated derivative of valacyclovir, an antiviral medication primarily used for treating infections caused by herpes viruses. This compound exhibits significant biological activity, particularly against herpes simplex virus types 1 and 2, as well as varicella-zoster virus. The incorporation of deuterium enhances its stability and allows for precise tracking in pharmacokinetic studies.
Valacyclovir-d8 functions as a prodrug that is rapidly converted into acyclovir upon administration. Acyclovir acts as a nucleoside analog, selectively inhibiting viral DNA synthesis by competing with natural nucleotides for incorporation into viral DNA. This mechanism effectively prevents viral replication, making it a critical agent in managing herpes virus infections.
Pharmacokinetics and Efficacy
The pharmacokinetic profile of valacyclovir-d8 indicates that it has improved bioavailability compared to acyclovir. Upon oral administration, valacyclovir is converted to acyclovir, which is then phosphorylated to its active form. Studies have shown that valacyclovir increases acyclovir bioavailability by three- to fivefold relative to traditional oral acyclovir formulations .
Table 1: Comparison of Valacyclovir and Acyclovir
Parameter | Valacyclovir | Acyclovir |
---|---|---|
Bioavailability | 54-70% | 15-30% |
Dosage Form | Oral (tablets) | Oral (tablets), IV |
Active Metabolite | Acyclovir | Acyclovir |
Frequency of Dosing | Once daily | Multiple times daily |
Efficacy in Suppressing Recurrent Genital Herpes
In a clinical trial involving 127 subjects with recurrent genital herpes, valacyclovir hydrochloride was administered at a dose of 500 mg once daily. Results showed that after three months of treatment, 81% of subjects were free from recurrences, with rates remaining high throughout the study duration . This demonstrates the efficacy of valacyclovir in reducing the frequency of herpes outbreaks.
Case Studies on Renal Effects
A case report highlighted acute renal injury in a patient treated with valacyclovir hydrochloride, indicating potential nephrotoxicity associated with its use . The patient exhibited signs of renal tubular injury following administration, underscoring the necessity for monitoring renal function during treatment.
Research Findings on Viral Shedding
Research has also explored the impact of valacyclovir on human herpesvirus-8 (HHV-8) shedding. In a study involving HIV-positive individuals, valacyclovir treatment resulted in an 18% reduction in HHV-8 shedding frequency compared to placebo . This suggests that valacyclovir may have broader implications beyond herpes simplex virus management.
Summary of Biological Activity
Valacyclovir-d8 hydrochloride demonstrates significant antiviral activity through its metabolite acyclovir, primarily targeting herpes viruses. Its enhanced pharmacokinetic properties and efficacy in clinical settings make it a valuable tool in antiviral therapy. However, clinicians should remain vigilant regarding potential side effects, including renal complications.
属性
IUPAC Name |
2-[(2-amino-6-oxo-5H-purin-9-yl)methoxy]ethyl (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-9H,3-4,6,14H2,1-2H3,(H2,15,18,20);1H/t8-,9?;/m0./s1/i1D3,2D3,7D,8D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPUKVUXOHYUFY-XKJQTPRFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)OCCOCN1C=NC2C1=NC(=NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。